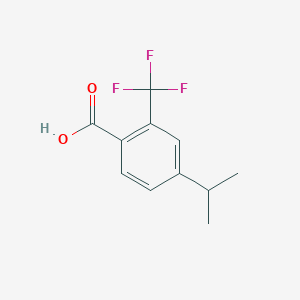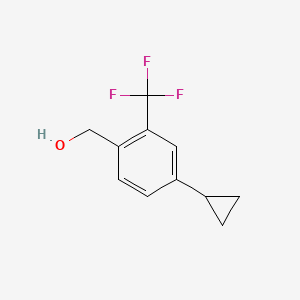![molecular formula C15H11F3O3 B8213510 3'-Methoxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213510.png)
3'-Methoxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a methoxy group, which can influence the compound’s reactivity and solubility. The presence of these functional groups makes this compound valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common method starts with the trifluoromethylation of a suitable biphenyl precursor. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Another approach involves the methoxylation of a trifluoromethylated biphenyl compound. This step can be performed using methanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction conditions typically include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production of 3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the compound’s binding affinity to specific enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethoxy)benzoic acid
- 2-Methoxy-3-(trifluoromethyl)phenylboronic acid
- ®-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid
Uniqueness
Compared to these similar compounds, 3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid stands out due to its unique combination of functional groups and biphenyl structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-11-4-2-3-9(7-11)10-5-6-12(14(19)20)13(8-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAPWORXAYQFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Cyclohexylmethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213450.png)
![3-Isobutoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213457.png)
![3-(Cyclopropylmethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213460.png)
![3-Propoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213467.png)
![2'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213483.png)

![3'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213498.png)
![3'-(Trifluoromethoxy)-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213499.png)
![2'-Methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213520.png)
![2'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213524.png)

![4'-Chloro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213533.png)
